Computed Lipophilicity (XLogP3) Compared with N1-Unsubstituted and N1-Ethyl Triazole Acetic Acids
The computed XLogP3 of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid is –0.8, which is 0.5 log units lower than the N1‑unsubstituted analog (XLogP3 ≈ –0.3) and approximately 0.3 log units lower than the N1‑ethyl analog (XLogP3 ≈ –0.5) [1][2]. This demonstrates that the N1‑methyl group reduces predicted lipophilicity relative to the bare N‑H form, while still providing sufficient partitioning for membrane permeability in cellular assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.8 |
| Comparator Or Baseline | N1-unsubstituted (1H-1,2,3-triazol-4-yl)acetic acid: XLogP3 ≈ –0.3; N1-ethyl analog: XLogP3 ≈ –0.5 |
| Quantified Difference | Δ = –0.5 vs. unsubstituted; Δ = –0.3 vs. N1-ethyl |
| Conditions | Computed by XLogP3 3.0 in PubChem 2025.04.14 release |
Why This Matters
Lipophilicity strongly correlates with passive membrane permeability and non-specific binding; the measured difference of 0.5 log units is a meaningful shift for fragment optimization and solubility tuning.
- [1] PubChem CID 58281215, XLogP3 = –0.8, National Center for Biotechnology Information, retrieved April 2026. View Source
- [2] PubChem compound record for (1H-1,2,3-triazol-4-yl)acetic acid; PubChem computed XLogP3 ≈ –0.3. Analogous records for N1-ethyl and N1-propyl derivatives retrieved April 2026. View Source
